5-(Methylsulfamoyl)thiophene-2-carboxylic acid

Description

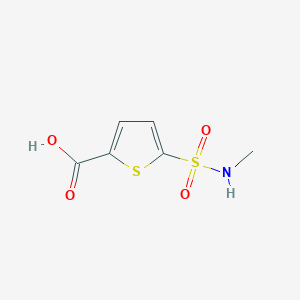

5-(Methylsulfamoyl)thiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at the 2-position and a methylsulfamoyl (-SO₂NHCH₃) substituent at the 5-position of the thiophene ring. This compound may serve as a precursor for synthesizing bioactive molecules or functional materials, leveraging the thiophene core’s electronic delocalization and substituent versatility .

Properties

IUPAC Name |

5-(methylsulfamoyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-7-13(10,11)5-3-2-4(12-5)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTVAWFWORILTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfamoyl)thiophene-2-carboxylic acid typically involves the introduction of the methylsulfamoyl group onto the thiophene ring followed by carboxylation. One common method involves the reaction of thiophene-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Methylsulfamoyl)thiophene-2-carboxylic acid has shown potential as a lead compound in drug development due to its biological activity. Its derivatives are being explored for:

- Antimicrobial Activity: Studies have indicated that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential in developing new antibiotics.

- Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enzymes such as thromboxane synthetase and D-amino acid oxidase, which are relevant in conditions like neurodegenerative diseases and cardiovascular disorders.

The biological mechanisms of this compound involve:

- Inhibition of Specific Enzymes: It binds to active sites of enzymes, disrupting cellular processes such as signal transduction and metabolic regulation.

- Potential Anti-Cancer Properties: Preliminary studies suggest it may modulate pathways associated with cell proliferation and apoptosis, showing efficacy against certain cancer cell lines.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Synthesis of Specialty Chemicals: It serves as a building block for more complex molecules, including agrochemicals and functional materials.

- Production of Dyes and Pigments: The unique properties of thiophene derivatives make them suitable for various applications in materials science.

Antimicrobial Screening

A study tested various thiophene derivatives against common pathogenic bacteria. Results indicated significant inhibition zones for certain compounds, highlighting their potential as antimicrobial agents.

Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 3-(Methylamino)sulfonylthiophene-2-carboxylic acid | Structure | Moderate enzyme inhibition |

| 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | Structure | Enhanced antimicrobial activity |

Mechanism of Action

The mechanism of action of 5-(Methylsulfamoyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfamoyl group can enhance the compound’s binding affinity and specificity towards these targets. In industrial applications, the compound’s electronic properties are leveraged to improve the performance of electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-(Methylsulfamoyl)thiophene-2-carboxylic acid with analogous compounds:

Physicochemical Properties

- Polarity and Solubility : The methylsulfamoyl group introduces significant polarity due to its sulfonamide moiety, enhancing solubility in polar solvents compared to methylthio (-SCH₃) or aryl-substituted analogs (e.g., 5-(4-isopropylphenyl) derivatives) .

- Acidity : Electron-withdrawing groups like sulfamoyl or sulfonyl increase the acidity of the carboxylic acid group (pKa ~2–3) compared to electron-donating substituents (e.g., methylthio, pKa ~4–5) .

Biological Activity

5-(Methylsulfamoyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

This compound is characterized by the following molecular structure:

- Molecular Formula : C₆H₇NO₃S

- Molecular Weight : 175.19 g/mol

The compound features a thiophene ring substituted with a methylsulfamoyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene-2-carboxylic acids exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.21 µM to higher concentrations depending on the specific derivative tested .

The antimicrobial action of this compound is primarily attributed to its ability to inhibit key bacterial enzymes. For instance, molecular docking studies have shown that it interacts effectively with DNA gyrase and MurD, which are essential for bacterial DNA replication and cell wall synthesis, respectively . These interactions lead to disruption in bacterial growth and viability.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The findings suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, compounds derived from thiophene-2-carboxylic acid showed IC50 values in the low micromolar range against breast cancer cell lines, indicating promising potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the thiophene ring or the sulfonamide group can significantly alter biological activity. For instance, variations in substituents on the thiophene ring have been linked to enhanced potency against specific microbial strains and improved selectivity towards cancer cells .

Case Study 1: Antiviral Activity

A notable study investigated the antiviral properties of thiophene derivatives against Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit HCV polymerase effectively, preventing viral replication in cultured liver cells (Huh-7). The most potent compounds demonstrated significant reductions in viral RNA levels .

Case Study 2: Anticancer Efficacy

In a preclinical model using mice with xenotransplanted tumors derived from triple-negative breast cancer cells (MDA-MB-231), treatment with selected thiophene derivatives led to marked tumor growth inhibition. The mechanism was linked to downregulation of STAT3-dependent pathways, which are often overactive in cancer cells .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.